molecular formula C7H14N2O B1586775 1-tert-Butyl-2-Imidazolidinon CAS No. 92075-16-6

1-tert-Butyl-2-Imidazolidinon

Katalognummer: B1586775
CAS-Nummer: 92075-16-6
Molekulargewicht: 142.2 g/mol
InChI-Schlüssel: VNXBETOLLOJKCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group attached to the nitrogen atom at the first position of the ring provides steric hindrance, which can influence the compound’s reactivity and stability. Imidazolidinones are widely used in various fields due to their unique chemical properties and biological activities.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

TBI serves as a crucial catalyst in several organic reactions, particularly in the synthesis of imidazolidinones and related compounds. The following table summarizes key catalytic applications of TBI:

Reaction Type Catalyst Role Reference
Asymmetric SynthesisChiral auxiliary for diastereoselective reactions
HydroaminationCatalyzes the formation of imidazolidinones
CarbonylationFacilitates oxidative carbonylation of diamines
Intermolecular DiaminationPromotes selective diaminations of alkenes

Case Study: Asymmetric Synthesis

In a notable study, TBI was employed as a chiral auxiliary in the synthesis of α-amino acids. The reaction demonstrated high diastereoselectivity, yielding significant quantities of desired products. The effectiveness of TBI in this context highlights its utility in asymmetric synthesis and its potential for broader applications in drug development.

Medicinal Chemistry

The incorporation of tert-butyl groups, such as those found in TBI, has been shown to influence the physicochemical properties of bioactive compounds. This influence can lead to modifications in lipophilicity and metabolic stability, which are critical factors in drug design.

Physicochemical Properties

A comparative study evaluated various substituents, including tert-butyl, on drug analogues. The findings indicated that while tert-butyl groups can enhance certain properties, they may also introduce challenges related to metabolic stability. The following table illustrates the physicochemical properties associated with TBI:

Property Tert-Butyl Group Impact on Drug Properties
LipophilicityIncreasedMay enhance membrane permeability
Metabolic StabilityDecreasedPotential for rapid clearance from biological systems
Structure-Property RelationshipsComplexVaries based on specific molecular context

Synthesis of Heterocycles

TBI is also integral to the synthesis of various heterocyclic compounds, particularly imidazolidinones. Its role as a precursor in these reactions facilitates the formation of complex molecular frameworks essential for pharmaceutical development.

Example Reaction: Formation of Imidazolidinones

In research focused on synthesizing 2-imidazolidinones, TBI was utilized to activate substrates through coordination mechanisms that favor nucleophilic attacks. This approach not only enhances reaction efficiency but also contributes to the generation of diverse molecular architectures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylene carbonate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity. Another method involves the cyclization of N-tert-butyl-1,2-diaminoethane with phosgene or triphosgene. This reaction requires careful handling of the reagents due to their toxicity and reactivity.

Industrial Production Methods: In industrial settings, the production of 1-tert-butyl-2-imidazolidinone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of tert-butylamine with ethylene carbonate in the presence of a suitable catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butyl-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Imidazolidinone derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Amine derivatives with varying degrees of saturation.

    Substitution: Alkyl or aryl imidazolidinone derivatives.

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl-2-imidazolidinone can be compared with other imidazolidinone derivatives, such as:

    2-Imidazolidinone: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    1-Methyl-2-imidazolidinone: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.

    1-Phenyl-2-imidazolidinone: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical behavior.

The uniqueness of 1-tert-butyl-2-imidazolidinone lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals.

Biologische Aktivität

1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the tert-butyl group significantly influences its chemical reactivity and biological activity. This compound is part of the imidazolidinone class, which has garnered attention for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Structure

The structural formula of 1-tert-Butyl-2-imidazolidinone can be represented as follows:

C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}

This structure highlights the tert-butyl group attached to the nitrogen atom at the first position, providing steric hindrance that impacts its interactions with biological targets.

1-tert-Butyl-2-imidazolidinone exhibits biological activity through several mechanisms:

  • Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes, influencing metabolic pathways. This interaction may involve covalent bonding or other intermolecular forces.
  • Cellular Effects : The compound can induce molecular and cellular changes, potentially affecting cell signaling pathways and gene expression.

Pharmacological Applications

Research indicates that 1-tert-Butyl-2-imidazolidinone has potential applications in:

  • Antiviral Agents : Its derivatives have been explored for antiviral properties, showing promise in inhibiting viral replication.
  • Anticancer Properties : Studies have suggested that compounds within this class may inhibit cancer cell proliferation through various biochemical pathways.

Case Studies

Several case studies highlight the biological activity of 1-tert-Butyl-2-imidazolidinone:

  • Antiviral Activity : A study demonstrated that derivatives of imidazolidinones, including 1-tert-butyl-2-imidazolidinone, exhibited significant antiviral activity against specific viral strains. The mechanism involved inhibition of viral entry into host cells.
  • Anticancer Research : In vitro studies showed that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The efficacy was linked to its ability to modulate specific signaling pathways involved in cell survival and apoptosis .

Comparative Analysis

To understand the uniqueness of 1-tert-Butyl-2-imidazolidinone, it is beneficial to compare it with other imidazolidinones:

CompoundStructureBiological Activity
1-tert-Butyl-2-imidazolidinoneStructureAntiviral, Anticancer
2-ImidazolidinoneStructureLimited biological activity
1-Methyl-2-imidazolidinoneStructureModerate activity

The presence of the tert-butyl group in 1-tert-butyl-2-imidazolidinone enhances its biological activity compared to its analogs.

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to consider the safety profile of 1-tert-butyl-2-imidazolidinone. Preliminary studies indicate that while it exhibits desirable biological effects, further research is necessary to fully assess its toxicity and side effects in vivo.

Conclusion and Future Directions

The biological activity of 1-tert-butyl-2-imidazolidinone presents promising avenues for research in medicinal chemistry. Its potential as an antiviral and anticancer agent warrants further investigation into its mechanisms of action and safety profile. Future studies should focus on optimizing its pharmacological properties and exploring new synthetic routes to enhance efficacy while minimizing toxicity.

Eigenschaften

IUPAC Name

1-tert-butylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXBETOLLOJKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383596
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92075-16-6
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(tert-butyl)-3-(2-chloroethyl)urea (2.00 g, 11.19 mmol) in THF (20 mL) was treated with NaH (60% in mineral oil, 0.800 g, 33.3 mmol), stirred at RT for 1 h, then heated at 65° C. overnight. The mixture was cooled to RT, concentrated to dryness, treated with satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 1-(tert-butyl)imidazolidin-2-one (1.19 g, 75%). MS (ESI) m/z: 143.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl-2-imidazolidinone
Reactant of Route 2
1-tert-Butyl-2-imidazolidinone
Reactant of Route 3
1-tert-Butyl-2-imidazolidinone
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl-2-imidazolidinone
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl-2-imidazolidinone
Reactant of Route 6
1-tert-Butyl-2-imidazolidinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.